3-Formyl-5-methoxymethyl-benzonitrile

Pinnick Oxidation Aldehyde Oxidation Carboxylic Acid Synthesis

3-Formyl-5-methoxymethyl-benzonitrile (IUPAC: 3-formyl-5-(methoxymethyl)benzonitrile; molecular formula C₁₀H₉NO₂; MW 175.18 g/mol) is a disubstituted benzonitrile derivative bearing a reactive formyl (–CHO) group at the 3-position and a methoxymethyl (–CH₂OCH₃) group at the 5-position. This bifunctional architecture places it within the class of cyanobenzaldehyde building blocks widely employed as intermediates in pharmaceutical and agrochemical synthesis, yet distinguishes it from simpler mono-functional analogs through its orthogonal reactivity handles.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8350253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-5-methoxymethyl-benzonitrile
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC(=C1)C#N)C=O
InChIInChI=1S/C10H9NO2/c1-13-7-10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,7H2,1H3
InChIKeyGLVCOQYXAGMEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-5-methoxymethyl-benzonitrile: Bifunctional Benzonitrile Building Block for Medicinal Chemistry and API Intermediate Synthesis


3-Formyl-5-methoxymethyl-benzonitrile (IUPAC: 3-formyl-5-(methoxymethyl)benzonitrile; molecular formula C₁₀H₉NO₂; MW 175.18 g/mol) is a disubstituted benzonitrile derivative bearing a reactive formyl (–CHO) group at the 3-position and a methoxymethyl (–CH₂OCH₃) group at the 5-position [1]. This bifunctional architecture places it within the class of cyanobenzaldehyde building blocks widely employed as intermediates in pharmaceutical and agrochemical synthesis, yet distinguishes it from simpler mono-functional analogs through its orthogonal reactivity handles [2]. The compound has been cited in patent literature as a versatile intermediate for constructing heterocyclic scaffolds and target-directed libraries [2].

Why 3-Formyl-5-methoxymethyl-benzonitrile Cannot Be Replaced by Its Closest Mono-Functional or Regioisomeric Analogs


The selection of 3-formyl-5-methoxymethyl-benzonitrile over its closest in-class analogs—such as 3-formyl-5-methoxybenzonitrile (CAS 21962-46-9), 3-formyl-5-methylbenzonitrile (CAS 27633-88-1), or 3-(methoxymethyl)benzonitrile (CAS 1515-86-2)—is driven by the presence of two chemically addressable, orthogonal functional groups on the same aromatic scaffold . The formyl group enables carbonyl-based condensations (e.g., Knoevenagel, imine, hydrazone formation), while the methoxymethyl group functions as a latent hydroxymethyl handle that can be deprotected or directly substituted [1]. In contrast, 3-formyl-5-methoxybenzonitrile offers only a non-labile methoxy ether, precluding further functionalization at that position, and 3-(methoxymethyl)benzonitrile lacks the aldehyde entirely, eliminating a critical reaction center required for heterocycle annulation strategies documented in patent literature [2]. Generic substitution therefore imposes a synthetic dead-end that cannot be compensated by downstream step-count adjustments [2].

Quantitative Differentiation Evidence for 3-Formyl-5-methoxymethyl-benzonitrile Against Closest Analogs


Methoxymethyl Ether vs. Methoxy Ether: Differential Oxidative Lability Enables Carboxylic Acid Generation

3-Formyl-5-methoxymethyl-benzonitrile uniquely permits sequential Pinnick oxidation of the formyl group to a carboxylic acid while retaining the methoxymethyl ether intact for subsequent deprotection or nucleophilic displacement. The sodium chlorite/2-methyl-2-butene system (tert-butanol/water) employed for this transformation is documented in synthetic route disclosures for this compound, where 128 mg (0.73 mmol) was oxidized using 198 mg of NaClO₂ [1]. By contrast, 3-formyl-5-methoxybenzonitrile (CAS 21962-46-9) carries a methyl ether (OCH₃) that is inert to these conditions but also cannot be subsequently deprotected to a free hydroxyl without harsh demethylation reagents (e.g., BBr₃, 48% HBr) that are incompatible with the nitrile group [2]. The methoxymethyl analog thus provides an additional synthetic branch point unavailable to the methoxy comparator.

Pinnick Oxidation Aldehyde Oxidation Carboxylic Acid Synthesis Functional Group Interconversion

cLogP Differentiation: Methoxymethyl Group Reduces Lipophilicity vs. Methyl Analog, Improving Aqueous Solubility Profile

The methoxymethyl substituent (–CH₂OCH₃) introduces an additional oxygen atom and a methylene spacer relative to the methyl analog (–CH₃), yielding a calculated logP (cLogP) that is lower by approximately 0.5–0.8 log units, consistent with the well-established π-value contribution of the CH₂OCH₃ fragment vs. CH₃ on aromatic systems [1]. Specifically, 3-formyl-5-methoxymethyl-benzonitrile (C₁₀H₉NO₂, MW 175.18) has a predicted cLogP of ~1.3–1.5, compared to 3-formyl-5-methylbenzonitrile (C₉H₇NO, MW 145.16, CAS 27633-88-1) with a predicted cLogP of ~2.0–2.2 . This reduction in lipophilicity is within the favorable range for CNS drug-likeness parameters (cLogP < 3) and may confer superior aqueous solubility, a critical attribute for in vitro assay compatibility and early-stage ADME profiling [2].

Lipophilicity Drug-likeness Physicochemical Properties ADME Prediction

Regiochemical Differentiation: 3,5-Substitution Pattern vs. 4,3-Regioisomer Modulates Reactivity and Patent Freedom-to-Operate

The 3-formyl-5-methoxymethyl substitution pattern places the electron-withdrawing formyl and nitrile groups in a meta relationship, with the methoxymethyl group also meta to both. This arrangement produces a distinct electronic environment on the aromatic ring compared to the 4-formyl-3-methoxy regioisomer (CAS 21962-45-8), where the formyl and nitrile groups are para-related, creating a stronger donor-acceptor conjugation pathway . The 4-formyl-3-methoxybenzonitrile isomer is a known intermediate in the synthesis of fenelidone (a mineralocorticoid receptor antagonist for diabetic nephropathy), and its procurement is thus potentially constrained by existing supply agreements and patent estates . In contrast, 3-formyl-5-methoxymethyl-benzonitrile, with its distinct regiochemistry, falls under a different patent space—specifically, the androgen receptor modulator patent family (WO 2006/024942 A1), which describes benzonitriles bearing formyl and alkoxy/alkoxyalkyl substituents as key intermediates [1]. This regiochemical divergence directly impacts freedom-to-operate for commercial API development.

Regiochemistry Substitution Pattern Patent Landscape Intermediate Synthesis

Bifunctional Reactivity vs. Mono-Functional Analogs: Step-Count Advantage in Heterocycle Construction

In heterocyclic compound synthesis, the presence of two reactive functional groups (formyl and methoxymethyl) on a single benzonitrile core enables sequential or orthogonal derivatization without requiring separate protection/deprotection steps. Patent literature for P2X3/P2X2/3 antagonist programs (US 10,544,145 B2) describes benzonitrile intermediates with both formyl and alkoxy/alkoxyalkyl substituents as precursors to fused heterocyclic systems [1]. In contrast, 3-(methoxymethyl)benzonitrile (CAS 1515-86-2, MW 147.17, C₉H₉NO) lacks the formyl group entirely, serving only as a mono-functional intermediate that must undergo formylation (e.g., via directed ortho-metalation or Vilsmeier-Haack conditions) to achieve comparable synthetic versatility—adding an estimated 1–2 synthetic steps and introducing regioselectivity challenges . The pre-installed formyl group in 3-formyl-5-methoxymethyl-benzonitrile eliminates this formylation step, providing a step-count advantage in linear synthetic sequences .

Heterocycle Synthesis Bifunctional Building Block P2X3 Antagonists Synthetic Efficiency

Optimal Application Scenarios for 3-Formyl-5-methoxymethyl-benzonitrile Based on Verified Differentiation Evidence


Multi-Step Heterocyclic API Intermediate Requiring Orthogonal Functionalization at Both 3- and 5-Positions

In synthetic routes requiring sequential derivatization—e.g., formyl-based Knoevenagel condensation or reductive amination at the 3-position followed by methoxymethyl deprotection to a hydroxymethyl group for further coupling (etherification, esterification, or Mitsunobu chemistry) at the 5-position—3-formyl-5-methoxymethyl-benzonitrile is the preferred building block. It eliminates the need for formylation of mono-functional benzonitriles and avoids the harsh demethylation required for methoxy analogs, directly reducing step count by an estimated 1–3 steps compared to the closest mono-functional or methyl-ether-bearing alternatives [1]. This compound is especially suited for programs building upon the androgen receptor modulator or P2X3 antagonist patent estates, where the 3,5-disubstituted benzonitrile scaffold is explicitly claimed [1].

Patent-Conscious API Route Scouting: Circumventing the 4,3-Regioisomer (Fenelidone) Patent Estate

For programs developing non-steroidal nuclear receptor modulators (AR, MR, GR) or kinase inhibitors based on a benzonitrile core, the 3,5-substitution pattern of 3-formyl-5-methoxymethyl-benzonitrile provides a patent-differentiated alternative to the 4-formyl-3-methoxybenzonitrile isomer, which is heavily tied to fenelidone manufacturing . The distinct electronic landscape of the 3,5-regioisomer may also yield different SAR outcomes in lead optimization, offering a genuine diversification opportunity rather than a mere 'me-too' substitution.

Early-Stage Medicinal Chemistry Campaigns Where Lipophilicity Control Is Paramount

In hit-to-lead or lead optimization programs where maintaining cLogP below 3 is a critical design parameter (e.g., CNS-penetrant candidates, or programs aiming to reduce hERG and CYP promiscuity risks), 3-formyl-5-methoxymethyl-benzonitrile offers a ~0.5–0.8 log unit lipophilicity advantage over the corresponding 5-methyl analog [2]. This reduction is achieved without introducing a formal charge or highly polar functional group, preserving passive membrane permeability while improving aqueous solubility and metabolic stability profiles [2].

Pinnick Oxidation-Dependent Route Design for 5-(Methoxymethyl)-3-carboxybenzonitrile Derivatives

When the synthetic strategy requires conversion of the 3-formyl group to a carboxylic acid while retaining the 5-methoxymethyl group for downstream manipulation, 3-formyl-5-methoxymethyl-benzonitrile is the direct substrate for Pinnick oxidation (NaClO₂/2-methyl-2-butene, t-BuOH/H₂O) [3]. The methoxymethyl ether is stable under these mild oxidative conditions, allowing one-pot or sequential oxidation without cross-reactivity. This contrasts with routes starting from 3-formyl-5-methoxybenzonitrile, where the methyl ether cannot be selectively removed post-oxidation without risking nitrile hydrolysis [3].

Quote Request

Request a Quote for 3-Formyl-5-methoxymethyl-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.